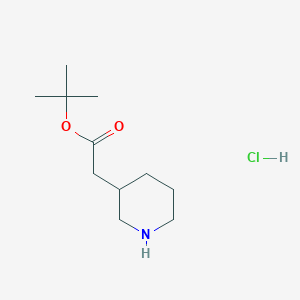

Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC13460382

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22ClNO2 |

|---|---|

| Molecular Weight | 235.75 g/mol |

| IUPAC Name | tert-butyl 2-piperidin-3-ylacetate;hydrochloride |

| Standard InChI | InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9;/h9,12H,4-8H2,1-3H3;1H |

| Standard InChI Key | GPIYJSZTKINSPB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CC1CCCNC1.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)CC1CCCNC1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered heterocyclic amine) substituted at the 3-position with an acetoxy group, which is further esterified with a tert-butyl moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key structural attributes include:

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMF) | |

| LogP (Partition Coefficient) | 1.425 (indicative of moderate lipophilicity) |

Synthesis Methods

Industrial and Laboratory Routes

The synthesis typically involves a two-step process:

-

Alkylation of 3-Piperidinol:

-

Reaction of tert-butyl bromoacetate with 3-piperidinol in the presence of a base (e.g., ) in acetonitrile or dichloromethane under reflux.

-

Mechanism: Nucleophilic substitution (SN2) at the bromine atom, yielding tert-butyl 2-(piperidin-3-yl)acetate.

-

-

Salt Formation:

Optimization Strategies

-

Continuous Flow Reactors: Industrial-scale production employs flow chemistry to improve yield (≥85%) and reduce reaction times.

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s piperidine core and ester functionality make it a critical building block for:

-

GPR119 Modulators: Used in antidiabetic agents targeting G protein-coupled receptors .

-

Bromodomain Inhibitors: Serves as a precursor in cancer therapeutics (e.g., BRD4 inhibitors) .

Biological Activity

-

Enzyme Inhibition: Demonstrates affinity for poly(ADP-ribose) polymerase (PARP), relevant in BRCA-deficient cancer therapies.

-

Neuropharmacology: Modulates neurotransmitter receptors, suggesting potential in anxiety and depression treatment.

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |

| Storage | Tightly sealed, dry environment (<25°C) |

| Disposal | Incineration at approved facilities |

Research Advancements and Future Directions

Recent Studies

-

Anticancer Potential: Preclinical trials highlight its role in PARP inhibition, enhancing chemotherapy efficacy in ovarian and breast cancers .

-

Stereoselective Synthesis: Advances in asymmetric catalysis aim to produce enantiopure forms for targeted drug delivery.

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume